Methyl 4-chloro-3-methoxybenzoate

Organic Synthesis Pharmaceutical Intermediates Solid Form

Common Pain Point: Inconsistent regiochemistry or imprecise ester functionality in building blocks leads to irreproducible synthetic yields and misleading SAR data. Solution: Methyl 4-chloro-3-methoxybenzoate (CAS 116022-18-5) provides: • Definitive 4-Cl, 3-MeO substitution confirmed by single-crystal X-ray structure. • Potent COMT inhibition (IC50 18 nM) as a validated starting scaffold for medicinal chemistry. • Pre-installed methyl ester streamlines synthesis of ester-containing targets. Procurement Assurance: ≥98% purity, solid (mp 58-59°C), stored at RT, shipped ambient. Ideal for multi-step synthesis, crystallography, and pharmaceutical R&D.

Molecular Formula C9H9ClO3
Molecular Weight 200.618
CAS No. 116022-18-5
Cat. No. B596835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-3-methoxybenzoate
CAS116022-18-5
SynonymsMETHYL 4-CHLORO-3-METHOXYBENZOATE
Molecular FormulaC9H9ClO3
Molecular Weight200.618
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)OC)Cl
InChIInChI=1S/C9H9ClO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3
InChIKeyXOSUADSADIJLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-3-methoxybenzoate Overview


Methyl 4-chloro-3-methoxybenzoate (CAS 116022-18-5) is a benzoate ester derivative with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol [1]. This compound is characterized by its solid physical form at 20°C, with a melting point in the range of 58-59°C . It is primarily utilized as a versatile building block in organic synthesis and as an intermediate in pharmaceutical research .

Substitution Risks for Methyl 4-chloro-3-methoxybenzoate


The substitution pattern of Methyl 4-chloro-3-methoxybenzoate, featuring a chlorine atom at the 4-position and a methoxy group at the 3-position on the aromatic ring, defines its unique chemical reactivity and physical properties [1]. This specific orientation of electron-donating and electron-withdrawing groups dictates its behavior in subsequent reactions, making it non-interchangeable with regioisomers (e.g., 3-chloro-4-methoxy) or analogs with different functional groups (e.g., the free acid, amines, or aldehydes) . Without comparative data, a generic substitution introduces significant risk of altered reaction yields, different solubility profiles, and the potential for off-target activity in a biological context .

Methyl 4-chloro-3-methoxybenzoate Differentiation Evidence


Melting Point: Ester vs. Free Acid

Methyl 4-chloro-3-methoxybenzoate is a solid with a melting point of 58-59°C . In comparison, its direct synthetic precursor, 4-chloro-3-methoxybenzoic acid (CAS 85740-98-3), is a solid with a significantly higher melting point of 217-221°C . The presence of the methyl ester group results in a much lower melting point for the target compound [1].

Organic Synthesis Pharmaceutical Intermediates Solid Form

LogP and PSA: Ester vs. Acid

Computational analysis predicts Methyl 4-chloro-3-methoxybenzoate to have an XLogP3 value of 2.6 and a Topological Polar Surface Area (TPSA) of 35.5 Ų [1]. In contrast, its acid counterpart, 4-chloro-3-methoxybenzoic acid, has a predicted XLogP3 of 2.5 and a TPSA of 46.5 Ų [2]. The ester exhibits a higher predicted lipophilicity and lower polar surface area [3].

Lipophilicity ADME Properties Computational Chemistry

X-ray Crystal Structure

The crystal structure of Methyl 4-chloro-3-methoxybenzoate has been solved, revealing it crystallizes in the monoclinic space group C2 [1]. The unit cell parameters are a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, with Z = 4 [1]. The structure was refined to an R1 value of 0.053 using 2043 observed reflections, providing a precise molecular geometry in the solid state [1]. A crystal structure for the free acid, 4-chloro-3-methoxybenzoic acid, is not publicly available in the Cambridge Structural Database (CSD) as of the search date, precluding a direct comparison.

Solid State Chemistry Crystallography Structural Biology

COMT Inhibitory Activity

Methyl 4-chloro-3-methoxybenzoate has been tested in vitro for its inhibitory activity against catechol O-methyltransferase (COMT) derived from rat brain, using 3,4-dihydroxybenzoic acid as the substrate. It demonstrated an IC50 value of 18 nM [1]. No comparative data for structural analogs or known COMT inhibitors within the same assay was identified in the available public domain [2].

Enzyme Inhibition Neuroscience COMT Inhibitors

Methyl 4-chloro-3-methoxybenzoate Applications


Synthetic Intermediate for Ester Drug Candidates

As demonstrated by its physical and computed properties compared to its free acid, Methyl 4-chloro-3-methoxybenzoate is a superior choice as a synthetic building block when the final target molecule requires a methyl ester functionality. Its use streamlines synthesis by eliminating the need for a separate esterification step of the free acid, and its lower melting point can facilitate easier handling and purification during multi-step reactions [1].

Lead Compound for COMT SAR Studies

The potent nanomolar IC50 value (18 nM) of Methyl 4-chloro-3-methoxybenzoate against rat COMT establishes it as a compelling starting point for medicinal chemistry programs. Researchers can use this compound as a scaffold to synthesize and test a library of analogs, systematically modifying the ester group, the chlorine, or the methoxy moiety to explore the SAR and identify more selective or potent COMT inhibitors for potential therapeutic applications [1].

Crystallography Calibration Standard

The availability of a high-quality, refined single-crystal X-ray structure for Methyl 4-chloro-3-methoxybenzoate makes it a valuable tool for crystallographers and solid-state chemists. It can be used as a reference compound for calibrating powder X-ray diffraction (PXRD) instruments or as a model system for computational studies of crystal packing and intermolecular interactions [1].

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